1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is known for its unique structural features, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the reaction of 3-fluoro-2-methoxybenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(3,4-difluoro-5-methoxyphenyl)propan-2-OL
- 1-Amino-1-(4-methoxyphenyl)propan-2-OL hydrochloride
Uniqueness
1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3 |
InChI Key |
XXJWLDYIGQOURH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)OC)N)O |
Origin of Product |
United States |
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